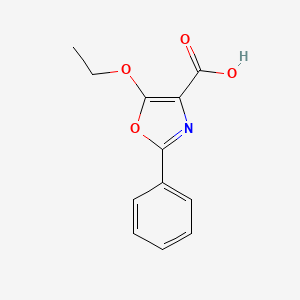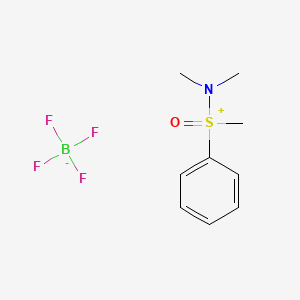
(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate
Descripción general
Descripción
“(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate” is a chemical compound with the molecular formula C9H14BF4NOS and a molecular weight of 271.08 g/mol . It is used as a building block in research .
Chemical Reactions Analysis
The tetrafluoroborate anion (BF4-) in “(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate” is often considered inert, meaning it does not participate in the chemical reactions . The cation is usually the reactive agent in such compounds .Aplicaciones Científicas De Investigación
Field: Synthetic Chemistry
- Application : Selectfluor is used for the replacement of hydrogen atoms with fluorine substituents in organic substrates . This is of great interest in synthetic chemistry due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms .
- Method : Many sources of nucleophilic fluorine are available for the derivatization of organic molecules under acidic, basic, and neutral conditions . However, electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research .
- Results : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor . This reagent is not only one of the most reactive electrophilic fluorinating reagents available, but it is also safe, nontoxic, and easy to handle .
Field: Organic Chemistry
- Application : Selectfluor is capable of converting glycals into the corresponding 2-deoxy-2-fluoroglycosides .
- Method : Many alcohols, including other protected sugars, can be used as acceptors in this reaction . The fluorination and subsequent glycosylation occur as a two-step one-pot reaction .
- Results : This method provides an excellent yield .
Field: Inorganic Chemistry
- Application : Tetrafluoroborate is the anion BF− 4 . This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF 2− 4), tetrafluoromethane (CF 4), and tetrafluoroammonium (NF+ 4) and is valence isoelectronic with many stable and important species including the perchlorate anion, ClO− 4, which is used in similar ways in the laboratory .
- Method : It arises by the reaction of fluoride salts with the Lewis acid BF 3, treatment of tetrafluoroboric acid with base, or by treatment of boric acid with hydrofluoric acid .
- Results : The popularization of BF− 4 has led to decreased use of ClO− 4 in the laboratory as a weakly coordinating anion . With organic compounds, especially amine derivatives, ClO− 4 forms potentially explosive derivatives .
Field: Organic Chemistry
- Application : Selectfluor is used for the fluorination of organic substrates . This is of great interest in organic chemistry due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms .
- Method : Many sources of nucleophilic fluorine are available for the derivatization of organic molecules under acidic, basic, and neutral conditions . However, electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research .
- Results : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor . This reagent is not only one of the most reactive electrophilic fluorinating reagents available, but it is also safe, nontoxic, and easy to handle .
Field: Inorganic Chemistry
- Application : Tetrafluoroborate is the anion BF− 4 . This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF 2− 4), tetrafluoromethane (CF 4), and tetrafluoroammonium (NF+ 4) and is valence isoelectronic with many stable and important species including the perchlorate anion, ClO− 4, which is used in similar ways in the laboratory .
- Method : It arises by the reaction of fluoride salts with the Lewis acid BF 3, treatment of tetrafluoroboric acid with base, or by treatment of boric acid with hydrofluoric acid .
- Results : The popularization of BF− 4 has led to decreased use of ClO− 4 in the laboratory as a weakly coordinating anion . With organic compounds, especially amine derivatives, ClO− 4 forms potentially explosive derivatives .
Safety And Hazards
Propiedades
InChI |
InChI=1S/C9H14NOS.BF4/c1-10(2)12(3,11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILSOUJFCSHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453975 | |
| Record name | 21077-81-6 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate | |
CAS RN |
21077-81-6 | |
| Record name | 21077-81-6 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethylamino)(methyl)oxo(phenyl)-lambda6-sulfanylium; tetrafluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




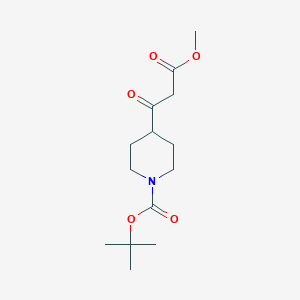
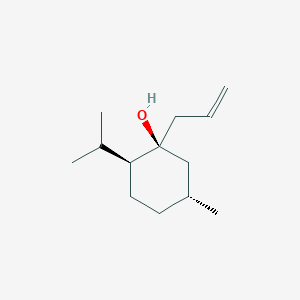
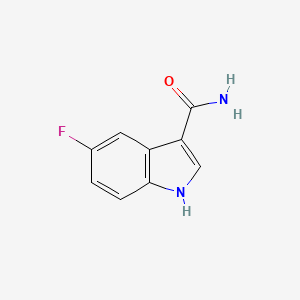
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
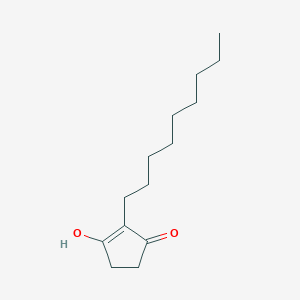
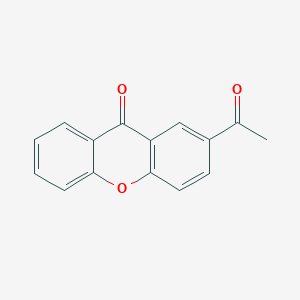
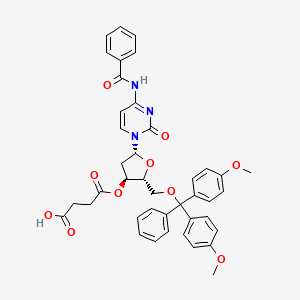
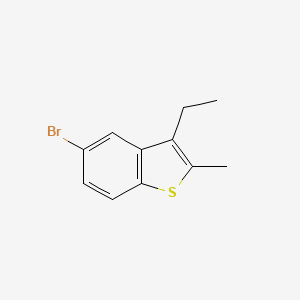
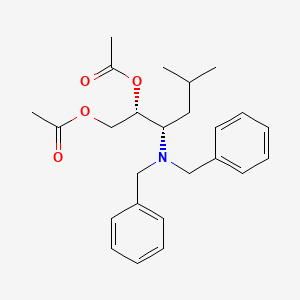
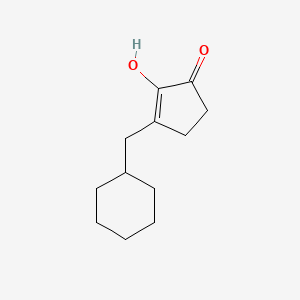
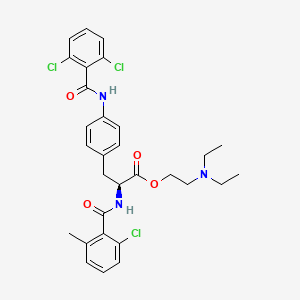
![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)
